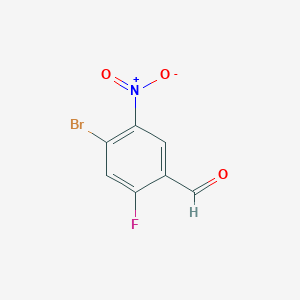

![molecular formula C12H13NO B1342225 N-[3-(2-Furyl)benzyl]-N-methylamine CAS No. 857284-27-6](/img/structure/B1342225.png)

N-[3-(2-Furyl)benzyl]-N-methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

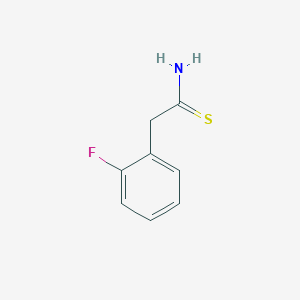

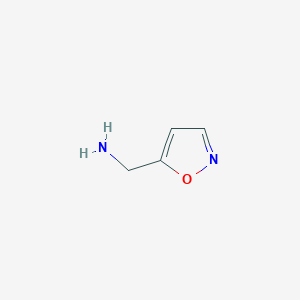

N-[3-(2-Furyl)benzyl]-N-methylamine, commonly referred to as NFMA, is an organic compound belonging to the class of amines. It is an important building block in organic synthesis and is used in a variety of applications, including drug design, drug synthesis, and laboratory research. NFMA is a versatile compound that can be used to create a variety of products and has a wide range of applications in the pharmaceutical and biotechnology industries.

Wissenschaftliche Forschungsanwendungen

Biomass Conversion and Biorefinery

This compound is part of the furanic platform, which plays a significant role in the conversion of biomass to fuels, chemicals, and materials . The synthesis of various biofuels and renewable chemicals from biomass-derived furfural has been elaborated .

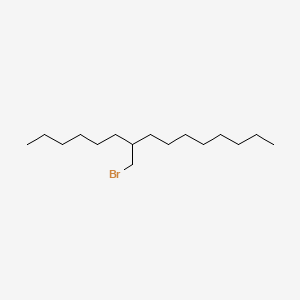

Precursor for Liquid Hydrocarbon Fuels

The compound can be condensed with biogenic ketones like acetone to form 4-(2-furyl)-3-buten-2-one (FBO), a precursor for liquid hydrocarbon fuels .

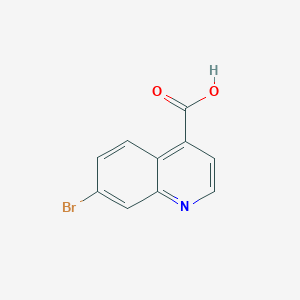

Antibacterial Activity

Furan derivatives, including this compound, have shown promising results in the realm of medicinal chemistry, particularly in the fight against bacterial strain-caused infection . They have been employed as medicines in a number of distinct disease areas .

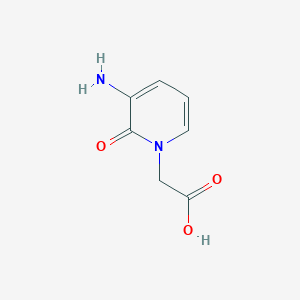

Urease Inhibitors

Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones, which include this compound, have been explored for their potential as urease inhibitors . This research could lead to the development of new therapeutic agents.

Tyrosinase Inhibitors and Melanogenesis

Some studies have shown that (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives can act as tyrosinase inhibitors and have effects on melanogenesis .

Antimicrobial Activity

3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, which can be synthesized from this compound, have shown antimicrobial activity, particularly against yeast-like fungi Candida albicans .

Wirkmechanismus

Mode of Action

It’s known that the compound can cause severe skin burns, eye damage, and may cause respiratory irritation

Result of Action

The molecular and cellular effects of N-[3-(2-Furyl)benzyl]-N-methylamine’s action are largely unknown. Exposure to the compound can cause severe skin burns and eye damage, suggesting that it has potent cytotoxic effects

Eigenschaften

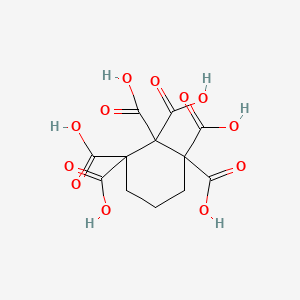

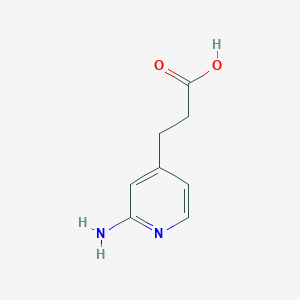

IUPAC Name |

1-[3-(furan-2-yl)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-13-9-10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8,13H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCXJYGZLCREMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594545 |

Source

|

| Record name | 1-[3-(Furan-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-Furyl)benzyl]-N-methylamine | |

CAS RN |

857284-27-6 |

Source

|

| Record name | 1-[3-(Furan-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.